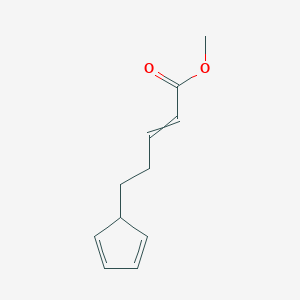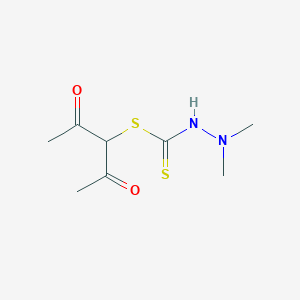
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains a guanidinium group, which is known for its ability to interact with biological molecules, making it a valuable tool in biochemical and medical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide typically involves the reaction of guanidine derivatives with appropriate thiol compounds under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into its corresponding thiol derivative.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in biochemical assays to investigate the interactions between guanidinium groups and biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its ability to interact with cellular membranes.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide involves its interaction with biological molecules through the guanidinium group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may target specific molecular pathways, modulating biological processes and potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-guanidinobutyl)benzamide: Another guanidine derivative with similar biological interactions.
p-coumaroylagmatine: A compound with a guanidinium group that also interacts with biological molecules.
Uniqueness
Pseudourea, 2-(4-guanidinobutyl)-2-thio-, dihydrobromide is unique due to its specific chemical structure, which combines a guanidinium group with a thiol moiety. This combination provides distinct chemical and biological properties, making it a valuable tool in various scientific applications.
Eigenschaften
CAS-Nummer |
100911-93-1 |
|---|---|
Molekularformel |
C6H17Br2N5S |
Molekulargewicht |
351.11 g/mol |
IUPAC-Name |
4-(diaminomethylideneamino)butyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C6H15N5S.2BrH/c7-5(8)11-3-1-2-4-12-6(9)10;;/h1-4H2,(H3,9,10)(H4,7,8,11);2*1H |
InChI-Schlüssel |
QPYRMNIPABYHCY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCSC(=N)N)CN=C(N)N.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


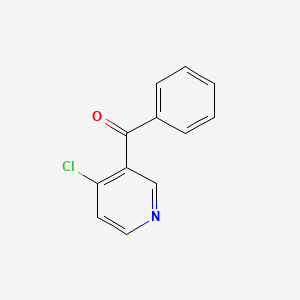
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)
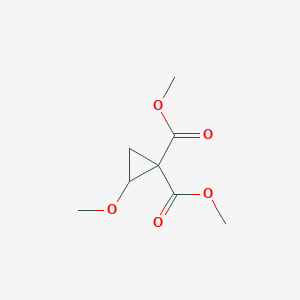

![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
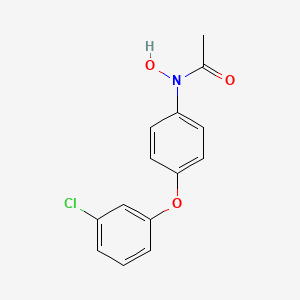


![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)

